molecular formula C10H7NO B112757 Isoquinoline-3-carbaldehyde CAS No. 5470-80-4

Isoquinoline-3-carbaldehyde

Cat. No. B112757
CAS RN: 5470-80-4
M. Wt: 157.17 g/mol
InChI Key: XOYMAJLARWXZBA-UHFFFAOYSA-N
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Description

Isoquinoline-3-carbaldehyde is a compound that has been used in various chemical reactions . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

Isoquinoline-3-carbaldehyde can be synthesized through the intramolecular cyclization of acetanilides by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours . This process provides easy access to 2-chloroquinoline-3-carboaldehydes .


Molecular Structure Analysis

The molecular structure of Isoquinoline-3-carbaldehyde consists of a benzene ring fused with a pyridine ring, forming an isoquinoline moiety . The molecular weight of this compound is 157.17 .


Chemical Reactions Analysis

Isoquinoline-3-carbaldehyde undergoes substitution reactions at its 2-chloro position when treated with phenylacetylene via PdCl2 mediation . It can also react with active methylene compounds .


Physical And Chemical Properties Analysis

Isoquinoline-3-carbaldehyde is a solid compound with a molecular weight of 157.17 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline and its derivatives have received considerable attention in drug design because of their broad spectrum of bioactivity .
    • They have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
  • Organic Synthesis

    • Quinoline derivatives are known to have a broad range of applications in bioorganic and industrial chemistry as well as in the field of synthetic organic chemistry .
    • 2-Chloroquinoline-3-carbaldehyde conveniently undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere, giving an 87% yield of 2-(phenylethynyl) quinoline-3-carbaldehydes .
  • Pharmaceutical Applications

    • Quinoline and its derivatives have been used in the development of a novel class of azetidinone and thiazolidinone analogues .
    • These compounds were synthesized using 2-chloroquinoline-3-carbaldehyde and substituted amines as starting materials .
    • Their structures were elucidated by IR, 1H and 13C NMR, and EMI mass spectrophotometry techniques .
    • They were found to have antimicrobial potential .
  • Synthesis of Bioactive Chalcone Derivatives

    • Quinoline derivatives have been used in the synthesis of bioactive chalcone derivatives .
    • These compounds have shown significant pharmacological activity .
  • Chemistry and Therapeutic Potential

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
  • Synthesis of Biologically and Pharmaceutically Active Quinoline

    • Recently, quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • Nowadays there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Safety And Hazards

Isoquinoline-3-carbaldehyde is classified under GHS07 for safety and hazards .

Future Directions

Isoquinoline and its derivatives, including Isoquinoline-3-carbaldehyde, have received considerable attention due to their broad spectrum of bioactivity . They are indisputable pharmacophores due to their tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

isoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYMAJLARWXZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282786
Record name isoquinoline-3-carbaldehyde
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-3-carbaldehyde

CAS RN

5470-80-4
Record name 3-Isoquinolinecarboxaldehyde
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Record name isoquinoline-3-carbaldehyde
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Record name Isoquinoline-3-carboxaldehyde
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Record name 3-Formylisoquinoline
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Synthesis routes and methods I

Procedure details

3-Isoquinolinecarboxaldehyde (7 g, 84%) was prepared by reduction of 3-isoquinolinecarboxylic acid methyl ester (10 g, 52 mmol) with 1M LAH (27 ml in THF, 27 mmol) in 300 ml of dry THF at -78° C. for 30 minutes. The mixture was quenched with 7 ml of acetic acid, concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate, 2:1) to afford 7 g (84%) of 3-iso-quinolinecarboxaldehyde.
Quantity
10 g
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27 mL
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300 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of methyl 3-isoquinolinecarboxylate (2.0 g, 10.7 mmol) in toluene was cooled to −78° C. To the solution was added diisobutylaluminum hydride (1M in toluene, 21.4 mL, 21.4 mmol) slowly over 15 minutes via syringe. While still at −78° C., the reaction was quenched with a solution of ether (80 mL), acetic acid (20 mL) and water (8 mL) and then the mixture was allowed to slowly warm to room temperature overnight. The organics were decanted and the solvent was evaporated. Flash column chromatography (gradient 1:4 ethyl acetate/hexanes to 1:3 ethyl acetate/hexanes) provided 1.1 grams of the title compound (65% yield). 1H-NMR (CDCl3, 300 MHz) δ 10.24 (s, 1H), 9.35 (s, 1H), 8.36 (s, 1H), 8.07-7.98 (m, 2H), 7.82-7.32 (m, 2H). Mass spec.: 158 (MH)+.
Quantity
2 g
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reactant
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0 (± 1) mol
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21.4 mL
Type
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Synthesis routes and methods IV

Procedure details

To a cooled solution 0° C. of isoquinoline-3-carboxylic acid methyl ester (1.0 g, 5.34 mmol) in anhydrous tetrahydrofuran (100 ml), is added a solution of DIBAL-H (11.8 ml, 11.8 mmol). The reaction mixture is stirred at 0° C. for 2 hours and then quenched with saturated aqueous sodium potassium tartrate and stirred for 2 hours. The layers are separated and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with 1N HCl, 2N NaOH, and dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude reaction mixture is purified on silica gel eluting with 20% ethyl acetate/hexanes to give isoquinoline-3-carboxaldehyde (0.46 g, 54%). 1H NMR (CDCl3): δ=10.24 (1H, brs), 9.32 (1H, brs), 8.35 (1H, brs), 8.02 (2H, brd), 7.77 (2H, brs).
Quantity
1 g
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11.8 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
35
Citations
T Fukuda, D Sato, M Iwao - Heterocycles, 2015 - pdfs.semanticscholar.org
… The 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carbaldehyde thus synthesized was readily converted to the lamellarin skeleton by mean of palladium-catalyzed oxidative …
Number of citations: 11 pdfs.semanticscholar.org
RT Pardasani, P Pardasani - … B, Magnetic Susceptibility Data–Part 2, 2015 - Springer
Magnetic properties of cyanonitrosyl complex of chromium(I) with isoquinoline-3-carbaldehyde oxime … Magnetic properties of cyanonitrosyl complex of chromium(I) with isoquinoline-3-carbaldehyde …
Number of citations: 0 link.springer.com
G Lees, F Holmes, AE Underhill… - Journal of the Chemical …, 1971 - pubs.rsc.org
… The electronic and ir spectra of nickel(l1) complexes of pyridine-2-carbaldehyde oxime (pa), quinoline-2-carbaldehyde oxirne (qa), isoquinoline-3-carbaldehyde oxime (iqa), and …
Number of citations: 9 pubs.rsc.org
H Wang, Y Wang, D Liang, L Liu, J Zhang… - Angewandte …, 2011 - Wiley Online Library
… Interestingly, reaction of N-allyl-1-isoquinoline produced imidazo[2,1-a]isoquinoline-3-carbaldehyde 2 g in 84 % yield. N-(1-phenylallyl)-2-aminopyridines substituted with electron-…
Number of citations: 329 onlinelibrary.wiley.com
B Li, N Shen, Y Yang, X Zhang, X Fan - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
… Meanwhile, 8-methyl-2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde (1c′) and 2-phenylimidazo[2,1-a]isoquinoline-3-carbaldehyde (1d′) were inactive for this reaction, probably …
Number of citations: 22 pubs.rsc.org
A Gümüş, S Gümüş, D Yenidede, A Gümüş - sciforum.net
… The target isoquinolinyl homopropargyl alcohol 2 was synthesized by the addition of propargyl bromide to the commercially available isoquinoline-3-carbaldehyde 1 using Zn as …
Number of citations: 3 sciforum.net
HY Wang, XH Wang, BA Zhou, CL Zhang… - Nature …, 2023 - nature.com
… Isoquinoline-3-carbaldehyde performed much better than quinoline-2-carbaldehyde (3r vs. 3s), possibly due to the increasing steric hindrance. Pyrazine-2-carbaldehyde afforded the …
Number of citations: 3 www.nature.com
C De Rosa, A Melchior, M Sanadar, M Tolazzi… - Dalton …, 2021 - pubs.rsc.org
… trans-1(S),2(S)-(2-Amino-cyclohexyl)-carbamic acid tert-butyl ester 2 (1.45 g, 6.75 mmol) was added at RT to a stirred solution of isoquinoline-3-carbaldehyde (1.06 g, 6.75 mmol) in …
Number of citations: 9 pubs.rsc.org
J Easmon, G Heinisch, J Hofmann, T Langer… - European journal of …, 1997 - Elsevier
… be noted that, in the TSC series, the isoquinoline- 1 -carbaldehyde derivative has been found to be the most potent compound, whereas the activity of isoquinoline-3-carbaldehyde …
Number of citations: 72 www.sciencedirect.com
I Ortín, JF González, E de la Cuesta, C Avendaño - Tetrahedron, 2010 - Elsevier
… that begin with a non-oxidative demethylation of the 1-methoxy hemiaminal group, with elimination of methyl tosylate and iodosylbenzene, to give the isoquinoline-3-carbaldehyde …
Number of citations: 4 www.sciencedirect.com

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